molecular formula C16H13F2NO4S B3014582 2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid CAS No. 748776-41-2

2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid

Cat. No.: B3014582
CAS No.: 748776-41-2
M. Wt: 353.34
InChI Key: RUSYUUPLCCGCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid” is a chemical compound with the molecular formula C16H13F2NO4S . It has a molecular weight of 353.34 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound might involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group, a carbamoyl group, a methoxy group, and a difluoromethylsulfanyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 353.34 . The boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Synthesis and Evaluation in Medical Imaging

The compound has been explored in the synthesis and in vitro evaluation of specific molecular structures for medical imaging purposes. For instance, a study involved the synthesis of a compound structurally similar to 2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid for use in positron emission tomography (PET) imaging of pancreatic beta-cells, crucial in the context of diabetes research (Wängler et al., 2004).

Crystal Structure and Synthesis Methods

The understanding of crystal structures and synthesis methods of compounds related to this compound is another research area. A study focused on the crystal structure of a similar benzoic acid derivative, providing insights into its molecular configuration and potential applications in various chemical processes (Zhao et al., 2010).

Toxicity Assessment

Research has been conducted to assess the toxicity of derivatives of benzoic acid, including compounds similar to this compound. Such studies are crucial for understanding the safe usage limits and potential risks associated with these compounds (Gorokhova et al., 2020).

Cardiotonic Applications

The synthesis of related benzoic acid derivatives has been explored for their potential application in cardiotonic drugs. This includes studying their properties and the process of their synthesis, which is vital for developing new medications (Kau et al., 1985).

Photoluminescence Property in Complexes

Studies have also been conducted on the photoluminescence properties of benzoic acid derivatives. Such research can lead to applications in materials science, particularly in developing materials with specific optical properties (Gao et al., 2016).

Directed Lithiation

Research into the directed lithiation of unprotected benzoic acids, including derivatives similar to this compound, has been carried out. This process is significant in organic synthesis, providing pathways to create complex molecules (Bennetau et al., 1995).

Metabolism in Novel Antidepressants

The metabolism of novel antidepressants, involving compounds structurally related to this compound, has been studied. Understanding the metabolism pathways is crucial for drug development and safety (Hvenegaard et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources . It is recommended to handle this compound with appropriate safety measures due to its use in research .

Future Directions

The future directions in the research of this compound might involve the precise site-selective installation of CF2H onto large biomolecules such as proteins . Additionally, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Properties

IUPAC Name

2-[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c17-16(18)24-11-7-5-10(6-8-11)19-14(20)9-23-13-4-2-1-3-12(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSYUUPLCCGCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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